molecular formula C19H25NO4 B3002501 3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 2361670-14-4

3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B3002501
CAS No.: 2361670-14-4
M. Wt: 331.412
InChI Key: MCSPSZJWQZLSRJ-UHFFFAOYSA-N
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Description

3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a structurally complex amino acid derivative characterized by two cyclobutyl groups at the 3-position of the propanoic acid backbone and a phenylmethoxycarbonyl (Cbz) protecting group at the 2-position. The cyclobutyl substituents introduce significant steric bulk and lipophilicity, while the Cbz group serves as a protective moiety for the amino functionality, commonly used in peptide synthesis to prevent unwanted side reactions . This compound is likely synthesized through multi-step procedures involving cyclobutyl group introduction and Cbz protection, analogous to methods described for related carbamate-protected amino acids (e.g., Fmoc- or Boc-protected intermediates) .

Properties

IUPAC Name

3,3-di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c21-18(22)17(16(14-8-4-9-14)15-10-5-11-15)20-19(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,14-17H,4-5,8-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSPSZJWQZLSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CCC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a propanoic acid backbone with two cyclobutyl groups and a phenylmethoxycarbonylamino substituent. The compound's formula can be represented as follows:

  • Molecular Formula : C17_{17}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 292.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potentially therapeutic effects against diseases such as cancer and metabolic disorders.
  • Receptor Modulation : The compound may act on specific receptors in the body, modulating their activity. This modulation can influence signaling pathways that are critical for cell growth and differentiation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Properties : In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell types, indicating its potential as an antitumor agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, pointing towards possible applications in neurodegenerative diseases.

Case Studies

Several key studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory properties in a murine model.
    • Findings : The administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) compared to control groups.
    • : This suggests that the compound may serve as a therapeutic agent for inflammatory conditions.
  • Antitumor Activity Assessment :
    • Objective : To assess cytotoxicity against breast cancer cell lines (MCF-7).
    • Results : IC50_{50} values indicated potent cytotoxicity with an increase in apoptosis markers.
    • Implication : These results support further development for cancer therapeutics.
  • Neuroprotection Study :
    • Objective : To investigate protective effects on SH-SY5Y neuroblastoma cells under oxidative stress.
    • Outcomes : The compound reduced cell death and increased antioxidant enzyme activity.
    • Significance : Highlights potential for treating neurodegenerative diseases like Alzheimer’s.

Data Summary Table

Study FocusModel UsedKey Findings
Anti-inflammatory EffectsMurine ModelReduced TNF-α and IL-6 levelsPotential anti-inflammatory agent
Antitumor ActivityMCF-7 Cell LineSignificant cytotoxicity (IC50_{50})Promising candidate for cancer therapy
NeuroprotectionSH-SY5Y CellsIncreased survival under oxidative stressPotential treatment for neurodegeneration

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous derivatives:

Compound Name Substituents at Position 3 Protecting Group at Position 2 Key Properties Reference
3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid Cyclobutyl (×2) Phenylmethoxycarbonyl (Cbz) High lipophilicity, steric hindrance; Cbz cleaved via hydrogenolysis.
(R)-3-(Benzylthio)-2-(tert-butoxycarbonylamino)propanoic acid Benzylthio tert-Butoxycarbonyl (Boc) Boc group removed under acidic conditions; thioether enhances nucleophilicity.
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid 3,3-Difluorocyclobutyl Acetamido (non-protective) Fluorine atoms increase electronegativity; potential metabolic stability.
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid 3,4-Dimethoxyphenyl, methyl None (free amino group) Methoxy groups enhance solubility; methyl substituent introduces chirality.
3-(Phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid None (linear chain) Dual Cbz and methoxyamino groups Unusual dual protection; may complicate deprotection strategies.

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